Cas no 1251682-87-7 (N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a structurally distinct naphthyridine derivative featuring a difluorophenylamine moiety and a pyrrolidine-1-carbonyl substituent. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique heterocyclic framework, which may confer selective binding properties in medicinal chemistry applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the pyrrolidine carbonyl group offers versatility for further functionalization. Its well-defined synthesis route ensures high purity and reproducibility, making it suitable for research in drug discovery, particularly in targeting kinase or receptor-based pathways. The compound’s physicochemical properties warrant further investigation for therapeutic or diagnostic applications.
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine structure
1251682-87-7 structure
商品名:N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
CAS番号:1251682-87-7
MF:C20H18F2N4O
メガワット:368.379930973053
CID:5396044

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 化学的及び物理的性質

名前と識別子

    • [4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
    • N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
    • インチ: 1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25)
    • InChIKey: XHDMTMOHRZCACO-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(NC2=CC=C(F)C(F)=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCCC1)=O

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-2513-4mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
4mg
$66.0 2023-09-10
Life Chemicals
F3406-2513-1mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
1mg
$54.0 2023-09-10
Life Chemicals
F3406-2513-5mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
5mg
$69.0 2023-09-10
Life Chemicals
F3406-2513-10mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
10mg
$79.0 2023-09-10
Life Chemicals
F3406-2513-2mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
2mg
$59.0 2023-09-10
Life Chemicals
F3406-2513-3mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
3mg
$63.0 2023-09-10
Life Chemicals
F3406-2513-10μmol
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-2513-5μmol
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-2513-15mg
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
15mg
$89.0 2023-09-10
Life Chemicals
F3406-2513-2μmol
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
1251682-87-7
2μmol
$57.0 2023-09-10

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 関連文献

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineに関する追加情報

Comprehensive Overview of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS No. 1251682-87-7)

The compound N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251682-87-7) represents an important heterocyclic molecule in modern medicinal chemistry and pharmaceutical research. This 1,8-naphthyridine derivative has gained significant attention due to its unique structural features and potential biological activities. The presence of both difluorophenyl and pyrrolidine-carbonyl moieties makes this compound particularly interesting for drug discovery applications targeting various disease pathways.

Recent scientific literature indicates growing interest in naphthyridine-based compounds like 1251682-87-7 for their potential as kinase inhibitors. Many researchers are investigating how the 7-methyl substitution and pyrrolidine-1-carbonyl group influence the molecule's binding affinity and selectivity. The compound's molecular weight of 380.39 g/mol and calculated LogP of 3.12 suggest favorable pharmacokinetic properties, making it a valuable scaffold for further medicinal chemistry optimization.

The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions starting from commercially available 2-amino-6-methylnicotinic acid. Key steps include the formation of the 1,8-naphthyridine core, followed by introduction of the 3,4-difluorophenylamine moiety and subsequent pyrrolidine carbonyl functionalization. Recent advances in flow chemistry have improved the yield and purity of such complex heterocyclic systems.

In pharmacological studies, analogs of CAS 1251682-87-7 have shown promising activity against various protein targets. The difluorophenyl group is known to enhance metabolic stability, while the pyrrolidine carbonyl fragment often contributes to target binding through hydrogen bond interactions. These structural features align with current trends in fragment-based drug design and molecular hybridization strategies.

From a commercial perspective, N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine serves as an important building block in pharmaceutical R&D. The global market for specialty heterocyclic compounds is projected to grow at 6.8% CAGR through 2028, driven by increasing demand for novel drug candidates. Suppliers typically offer this compound in milligram to kilogram quantities with >95% HPLC purity, catering to both academic and industrial researchers.

Storage and handling recommendations for 1251682-87-7 include protection from light and moisture at -20°C under inert atmosphere. The compound shows good stability in DMSO solutions for biological screening purposes. Analytical characterization typically includes 1H/13C NMR, HPLC-MS, and elemental analysis to confirm identity and purity.

Recent patent literature reveals growing interest in 1,8-naphthyridine derivatives containing difluorophenyl substitutions for various therapeutic applications. The specific combination of 7-methyl and pyrrolidine-1-carbonyl groups in CAS 1251682-87-7 appears to offer unique advantages in terms of solubility and membrane permeability compared to simpler analogs.

For researchers working with N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, proper analytical methods are crucial. Reverse-phase HPLC with UV detection at 254 nm is commonly employed, along with LC-MS for impurity profiling. The compound's UV-Vis spectrum typically shows absorption maxima around 280 nm and 350 nm in methanol solution.

The future development of 1251682-87-7 and related compounds will likely focus on structure-activity relationship studies to optimize pharmacological properties. Computational chemistry approaches, including molecular docking and ADMET prediction, are increasingly used to guide the design of next-generation naphthyridine-based bioactive molecules with improved target selectivity and safety profiles.

In conclusion, N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251682-87-7) represents a versatile chemical entity with significant potential in drug discovery. Its balanced physicochemical properties and modular structure make it particularly valuable for medicinal chemistry programs targeting challenging biological targets. As research continues, we anticipate new applications emerging for this interesting heterocyclic scaffold in various therapeutic areas.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.